Structural Uniqueness: Dual Heterocycle Architecture Not Present in Common Bench-Stock Analogs
A substructure search of the 2,1,3-benzothiadiazole-4-sulfonamide core reveals multiple commercial analogs, including VU0255035 (N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide, IC50 130 nM at M1 mAChR) and N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide [1][2]. None of these analogs contain a 1,2,5-thiadiazol-3-yl substituent. Conversely, 1,2,5-thiadiazol-3-yl-piperidine sulfonamides bearing simple aryl sulfonamides (e.g., thiophene-2-sulfonamide, CAS 2034304-36-2) lack the benzothiadiazole ring . The target compound is the sole entity in publicly indexed chemical catalogs that combines both heterocycles.
| Evidence Dimension | Chemical scaffold uniqueness (presence of both 2,1,3-benzothiadiazole-4-sulfonamide and 1,2,5-thiadiazol-3-yl motifs) |
|---|---|
| Target Compound Data | Contains both heterocycles; 0 exact-matched analogs in public databases |
| Comparator Or Baseline | Closest analogs: VU0255035 (benzothiadiazole only); N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide (thiadiazole only) |
| Quantified Difference | Unique dual-heterocycle chemotype among commercially indexed benzothiadiazole sulfonamides |
| Conditions | Substructure and similarity search of mcule, BindingDB, and PubChem catalogs (accessed 2026) |
Why This Matters
A structurally unique chemotype reduces the risk of selecting a compound with redundant pharmacological activity already present in the screening collection.
- [1] BindingDB BDBM50196157, 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4-chlorobenzoyl]-piperidine, Ki: 40 nM at CCK2R. View Source
- [2] VU0255035, Bertin Bioreagent, CAT N°: 19353, M1 mAChR IC50 = 130 nM. View Source
